molecular formula C23H28FN3O B2449595 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 921925-78-2

4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No. B2449595
CAS RN: 921925-78-2
M. Wt: 381.495
InChI Key: XJTJWOCXKFVVGI-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide, also known as MP-10, is a novel compound that has been recently synthesized for scientific research purposes. This compound belongs to the class of benzamide derivatives and has shown promising results in various research studies.

Scientific Research Applications

Disposition and Metabolism

A study by Renzulli et al. (2011) discussed the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, indicating extensive metabolism and elimination mainly via feces, showcasing the metabolism pathways of structurally complex benzamide derivatives in humans Renzulli et al., 2011.

Neurological Applications

Kepe et al. (2006) utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe for studying the receptor densities in Alzheimer's disease patients, demonstrating the use of benzamide derivatives in neurological research and potential therapeutic applications Kepe et al., 2006.

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized a series of piperidine derivatives and evaluated them for anti-acetylcholinesterase (anti-AChE) activity, revealing how modifications in the benzamide structure influence biological activity and potential for treating conditions like dementia Sugimoto et al., 1990.

Luminescent Properties and Photo-Induced Electron Transfer

Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, highlighting the potential use of such compounds in developing fluorescent probes and materials Gan et al., 2003.

Synthesis and Structural Exploration

Prasad et al. (2018) focused on the synthesis and structural exploration of a novel bioactive heterocycle involving a piperidin-1-yl morpholino methanone, underlining the process of creating and analyzing new compounds for potential pharmacological use Prasad et al., 2018.

properties

IUPAC Name

4-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O/c1-26-14-11-19-15-18(7-10-21(19)26)22(27-12-3-2-4-13-27)16-25-23(28)17-5-8-20(24)9-6-17/h5-10,15,22H,2-4,11-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTJWOCXKFVVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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